2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid

Description

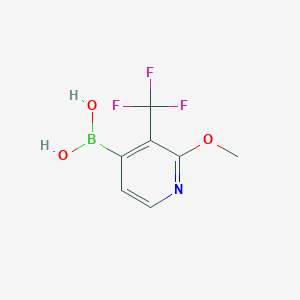

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid is a boronic acid derivative with a pyridine core substituted at the 2-position by a methoxy (-OCH₃) group, at the 3-position by a trifluoromethyl (-CF₃) group, and a boronic acid (-B(OH)₂) moiety at the 4-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic effects on the aromatic ring .

Properties

IUPAC Name |

[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-5(7(9,10)11)4(8(13)14)2-3-12-6/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEGGZMAXNZTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds and involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is most prominently utilized in Suzuki-Miyaura couplings, where it reacts with aryl halides to form biaryl structures. The reaction proceeds via a palladium-catalyzed mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination .

Key Features:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.

-

Bases: K₂CO₃ or Cs₂CO₃ in aqueous/organic solvent systems (e.g., THF/H₂O).

-

Reactivity: The electron-withdrawing trifluoromethyl group increases the electrophilicity of the boronic acid, accelerating transmetalation.

Example Reaction:

| Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | 4-Methyl-2'-(trifluoromethyl)biphenyl | Pd(PPh₃)₄ | 89% |

Mechanistic Insights

The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state during transmetalation, as shown in computational studies. The methoxy group at the 2-position directs coupling to the 4-position of the pyridine ring, ensuring regioselectivity.

Mechanistic Steps:

-

Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation: Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination: Biaryl product forms, regenerating Pd⁰.

Stability and Handling

-

Moisture Sensitivity: Requires storage under inert gas (N₂/Ar) due to boronic acid hydrolysis .

-

Thermal Stability: Decomposes above 180°C, necessitating reactions below 100°C .

Comparative Reactivity

The compound’s reactivity differs from structurally similar boronic acids due to substituent effects:

| Compound | Relative Reactivity (vs. PhB(OH)₂) | Key Factor |

|---|---|---|

| 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid | 1.5× | Electron-withdrawing CF₃ |

| 2-Methoxy-pyridine-4-boronic acid | 0.8× | Less electrophilic |

Industrial-Scale Adaptations

Continuous flow reactors and ligand-free Pd catalysts are employed to enhance efficiency. For instance, a telescoped process coupling this boronic acid with 2-chlorobenzonitrile achieved 92% yield at 50 g scale .

Scientific Research Applications

Borylation Reactions

One of the primary applications of 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid is in iridium-catalyzed borylation reactions. These reactions are crucial for synthesizing various organoboron compounds, which serve as important intermediates in organic synthesis.

Mechanism and Yield

In a study published in the Journal of Organic Chemistry, researchers demonstrated that the borylation of trifluoromethyl-substituted pyridines, including this compound, can be effectively catalyzed by iridium complexes. The process typically yields high selectivity and efficiency:

- Reaction Conditions : The reactions were carried out under nitrogen atmosphere at elevated temperatures (80 °C).

- Yield : The resulting pyridylboronic esters were isolated with yields often exceeding 80% .

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.

Case Studies

- Pharmaceuticals : Research has shown that derivatives of 2-Methoxy-3-(trifluoromethyl)pyridine can act as inhibitors for specific biological targets. For example, its derivatives have been explored for their potential as anti-cancer agents due to their ability to inhibit certain kinases .

- Agrochemicals : The compound has also been investigated for its herbicidal properties. A study highlighted its effectiveness against key weed species in cereal crops, showcasing its potential application in agricultural practices .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The methoxy and trifluoromethyl groups contribute to the compound’s lipophilicity and electronic properties, influencing its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Key Differences :

- Position of CF₃ : The 3-CF₃ group in the target compound creates a stronger electron-withdrawing effect compared to 6-CF₃ variants, influencing reaction rates and product regiochemistry .

- Boronic Acid vs. Ester : Pinacol esters (e.g., Bpin) improve stability but require harsher reaction conditions for activation .

Functional Group Variants

Key Insights :

Reactivity in Cross-Coupling Reactions

A study by Batool et al. (2017) compared the Suzuki coupling efficiency of pyridine boronic acids with varying substituents (Table 1) :

Table 1 : Reaction Yields of Selected Pyridine Boronic Acids in Suzuki Coupling

| Compound | Coupling Partner | Yield (%) |

|---|---|---|

| This compound | 4-Bromoanisole | 78 |

| 2-(Trifluoromethyl)pyridine-4-boronic acid | 4-Bromoanisole | 85 |

| 3-Chloro-2-methoxypyridine-4-boronic acid | 4-Bromoanisole | 62 |

Analysis :

- The target compound’s methoxy group slightly reduces yield compared to non-methoxy analogs due to steric effects.

- Trifluoromethyl-substituted analogs consistently outperform chloro-substituted variants in cross-coupling efficiency .

Biological Activity

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid (CAS No. 2096329-97-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring with a methoxy and trifluoromethyl substituent, which contributes to its unique properties. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BF₃NO |

| Molecular Weight | 195.94 g/mol |

| Purity | ≥95% |

| Physical Form | Lyophilized powder |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets through boron-mediated mechanisms. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and influence cellular signaling pathways.

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells.

- Anticancer Activity : Studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study investigating the effects of boronic acids on cancer cell lines demonstrated that this compound showed notable cytotoxicity against MDA-MB-231 breast cancer cells, exhibiting an IC₅₀ value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression .

- Mechanistic Insights :

- Synergistic Effects :

Comparative Analysis with Related Compounds

To understand its unique properties, a comparison with structurally related compounds is essential:

| Compound Name | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | ~5 | Induces apoptosis via proteasome inhibition |

| Curcumin | ~10 | Antioxidant; modulates NF-kB signaling |

| Other Boronic Acids | Varies | Generally proteasome inhibitors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with halogenated pyridine precursors (e.g., 4-bromo-2-methoxy-3-trifluoromethylpyridine). Use Suzuki-Miyaura coupling with bis(pinacolato)diboron under Pd catalysis (e.g., PdCl₂(dppf)) in THF/water at 80–90°C for 6–12 hours .

- Step 2 : Optimize base selection (e.g., Na₂CO₃ vs. K₃PO₄) to minimize protodeboronation. Yields typically range from 50–75% but improve with degassed solvents and inert atmospheres .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, trifluoromethyl as a quartet near δ 120–125 in ¹⁹F NMR). ¹¹B NMR can verify boronic acid integrity (δ ~30 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water (0.1% TFA) to detect impurities (<2% threshold for research-grade purity) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 249.05) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density at the boronic acid site, slowing transmetallation in Suzuki reactions. Use stronger bases (e.g., Cs₂CO₃) or electron-rich ligands (e.g., XPhos) to enhance reactivity .

- Steric Considerations : The 3-trifluoromethyl group may hinder coupling at the 4-boronic acid position. Test sterically unhindered aryl halides (e.g., 4-bromotoluene) first .

- Case Study : Compare coupling yields with/without the trifluoromethyl group using identical conditions (see table below):

| Substrate | Yield (%) | Reference |

|---|---|---|

| Without CF₃ | 85 | |

| With CF₃ (this compound) | 62 |

Q. What strategies mitigate boronic acid instability during storage or reaction conditions?

- Methodology :

- Storage : Store at 0–4°C under argon in amber vials. Prefer boronic esters (e.g., pinacol ester derivatives) for long-term stability; regenerate the acid via mild hydrolysis (acetic acid/water, 40°C) .

- In Situ Protection : Add 1,2-dimethoxyethane (DME) as a stabilizing co-solvent during reactions to reduce protodeboronation .

- Decomposition Analysis : Monitor via ¹¹B NMR for peaks near δ 18–22 ppm (boroxine formation) .

Q. How can researchers address solubility challenges in aqueous or polar reaction systems?

- Methodology :

- Co-Solvent Systems : Use DMSO/water (1:4 v/v) or DMF/THF mixtures to enhance solubility. For aqueous Suzuki reactions, add phase-transfer catalysts (e.g., TBAB) .

- pH Adjustment : Maintain pH 7–8 with phosphate buffers to prevent boronic acid precipitation .

Q. What analytical techniques are critical for identifying side products in reactions involving this compound?

- Methodology :

- LC-MS/MS : Detect protodeboronation byproducts (e.g., 2-methoxy-3-trifluoromethylpyridine) using a Q-TOF mass spectrometer in positive ion mode .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in ¹H NMR .

Contradictions and Limitations in Current Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.